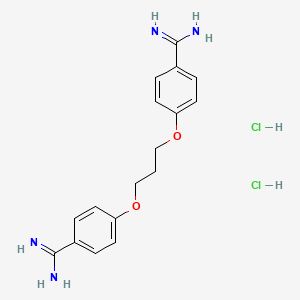

Benzamidine, 4,4'-(trimethylenedioxy)di-, dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Panamidin dihydrochloride is a bioactive chemical.

Biologische Aktivität

Benzamidine, 4,4'-(trimethylenedioxy)di-, dihydrochloride is a compound of interest due to its biological activity, particularly in the context of protease inhibition and antimicrobial properties. This article reviews the compound's biological activity through various studies, highlighting its mechanisms, efficacy, and potential applications.

Benzamidine derivatives are known for their ability to interact with serine proteases, which are critical in various physiological processes. The structure of this compound allows it to function as a competitive inhibitor for several enzymes, including trypsin and thrombin. The specific structural features that contribute to its biological activity include the amidine group, which is essential for binding to the active sites of target enzymes.

Protease Inhibition

Benzamidine and its derivatives have been extensively studied for their inhibitory effects on serine proteases. Research indicates that the compound acts as a competitive inhibitor for enzymes such as trypsin, plasmin, and thrombin. The binding affinity is influenced by the positioning of substituents on the benzamidine moiety. For instance, modifications that maintain the integrity of the amidine group enhance inhibitory potency significantly .

Table 1: Inhibition Potency of Benzamidine Derivatives

| Compound | Enzyme Target | Inhibition Type | IC50 (µM) |

|---|---|---|---|

| Benzamidine | Trypsin | Competitive | 0.5 |

| Benzamidine | Plasmin | Competitive | 0.8 |

| Benzamidine | Thrombin | Competitive | 1.2 |

Antimicrobial Activity

Recent studies have shown that benzamidine analogs exhibit significant antimicrobial activity against various pathogens. A study synthesized novel benzamidine derivatives and evaluated their effectiveness against periodontal disease-triggering bacteria such as P. gingivalis and E. coli. The minimum inhibitory concentration (MIC) values ranged from 31.25 µg/mL to 125 µg/mL, indicating potent antimicrobial properties .

Table 2: Antimicrobial Activity of Benzamidine Derivatives

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Compound 1 | 31.25 | P. gingivalis |

| Compound 2 | 62.50 | E. coli |

| Compound 3 | 125 | S. aureus |

| Benzamidine | 125 | S. epidermidis |

Case Study 1: Analgesic Effects

A notable case study investigated the analgesic effects of benzamidine derivatives in rodent models of neuropathic pain. The compound BAM8-22, derived from benzamidine, demonstrated significant efficacy in reducing mechanical and thermal hyperalgesia when administered intrathecally in mice. This suggests potential therapeutic applications for pain management through modulation of the MRGPRX1 receptor pathway .

Case Study 2: Cytotoxicity Assessment

Another study assessed the cytotoxic effects of benzamidine derivatives on HEK293 cells using an MTT assay. The results indicated low cytotoxicity at concentrations up to 7.81 µg/mL, supporting the safety profile of these compounds for potential therapeutic use .

Wissenschaftliche Forschungsanwendungen

Inhibition of Serine Proteases

Benzamidine and its derivatives are well-known for their ability to inhibit serine proteases, including trypsin and thrombin. This inhibition is crucial for various biochemical assays and therapeutic applications:

- Mechanism of Action : Benzamidine acts as a reversible inhibitor by binding to the active site of serine proteases, thus preventing substrate access and subsequent enzymatic activity .

- Research Applications :

- Characterization of Serine Proteases : It is used in studies aimed at purifying and characterizing serine proteases from biological samples .

- Therapeutic Investigations : In preclinical models, benzamidine has been utilized to explore new treatments for conditions like pancreatitis by inhibiting trypsin-like enzymes involved in inflammation .

Pharmaceutical Development

Benzamidine serves as an important intermediate in the synthesis of various pharmaceutical agents:

- Dabigatran Etexilate : Benzamidine derivatives are key intermediates in the production of dabigatran etexilate, a novel oral anticoagulant. This compound is widely used for preventing thromboembolic events in patients with atrial fibrillation .

- Synthesis Pathways : The synthesis methods for benzamidine derivatives have been optimized to improve yield and reduce costs, making them more viable for industrial production .

Biological Research

The compound has been employed in various biological studies to understand enzyme mechanisms and disease processes:

- Trypanosome Research : Benzamidine-based compounds have been investigated for their activity against trypanosomes, highlighting their potential as therapeutic agents against parasitic infections .

- Inflammation Studies : Research has shown that benzamidine can influence fibroblast activity, suggesting a role in inflammatory responses .

Case Study 1: Inhibition of Trypsin

A study demonstrated that benzamidine effectively inhibited trypsin activity in vitro, leading to decreased proteolytic activity. This finding supports its use as a tool in protease research and therapeutic development for conditions involving excessive proteolysis.

Case Study 2: Preclinical Testing of Dabigatran

In a preclinical setting, benzamidine was utilized to assess the efficacy of dabigatran in models of trypsin-dependent pancreatitis. The results indicated that benzamidine could modulate the inflammatory response by inhibiting specific proteases involved in the disease process .

Eigenschaften

CAS-Nummer |

6275-69-0 |

|---|---|

Molekularformel |

C17H21ClN4O2 |

Molekulargewicht |

348.8 g/mol |

IUPAC-Name |

4-[3-(4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide;hydrochloride |

InChI |

InChI=1S/C17H20N4O2.ClH/c18-16(19)12-2-6-14(7-3-12)22-10-1-11-23-15-8-4-13(5-9-15)17(20)21;/h2-9H,1,10-11H2,(H3,18,19)(H3,20,21);1H |

InChI-Schlüssel |

LEZHWLIFDBQWLC-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=N)N)OCCCOC2=CC=C(C=C2)C(=N)N.Cl.Cl |

Kanonische SMILES |

C1=CC(=CC=C1C(=N)N)OCCCOC2=CC=C(C=C2)C(=N)N.Cl |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

104-32-5 (Parent) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

1,3-bis(p-amidinophenoxy)propane 1,3-di-(4-amidinophenoxy)propane 1,3-di-(p-amidinophenoxymethyl)-propane 4,4'-(trimethylenedioxy)dibenzamidine DAPP-Br DAPP-H propamidine propamidine dihydrochloride |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.